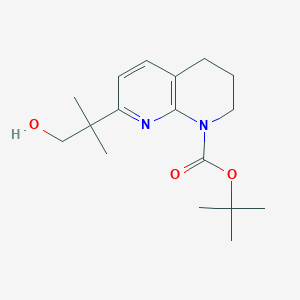
Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C13H19N\O3
- Molecular Weight : 237.295 g/mol
- CAS Number : 102520-97-8
- LogP : 1.895 (indicating moderate lipophilicity)
Synthesis
This compound can be synthesized through various methods involving the modification of naphthyridine derivatives. The synthesis typically involves the introduction of a tert-butyl group and a hydroxymethyl substituent on the naphthyridine core.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Inhibition of Enzymes
Research indicates that compounds related to naphthyridine structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and have implications in Alzheimer's disease treatment. For instance, similar naphthyridine derivatives have shown dual inhibition properties against both enzymes, suggesting that tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine may possess similar activities .
Antioxidant Activity
Studies have demonstrated that naphthyridine derivatives can exhibit antioxidant properties. This activity is significant as it helps in mitigating oxidative stress-related damage in cells. The presence of hydroxyl groups in the structure is often linked to enhanced antioxidant capacity .
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of related naphthyridine compounds suggest potential effectiveness against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells .
Case Studies
Several case studies highlight the relevance of naphthyridine derivatives in medicinal chemistry:
- Alzheimer's Disease Models : In vitro studies using cell lines exposed to AChE inhibitors derived from naphthyridines showed improved cognitive function markers.
- Antioxidant Efficacy : Experiments conducted on rat models indicated that administration of naphthyridine derivatives resulted in a significant reduction in oxidative stress markers compared to control groups.
- Antimicrobial Testing : Compounds structurally similar to tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H19N\O3 |
| Molecular Weight | 237.295 g/mol |
| CAS Number | 102520-97-8 |
| LogP | 1.895 |
| AChE Inhibition | Yes (potential) |
| Antioxidant Activity | Yes (promising) |
| Antimicrobial Activity | Yes (preliminary findings) |
Propriétés
IUPAC Name |
tert-butyl 7-(1-hydroxy-2-methylpropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-10-6-7-12-8-9-13(18-14(12)19)17(4,5)11-20/h8-9,20H,6-7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCCGHDAVITPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














